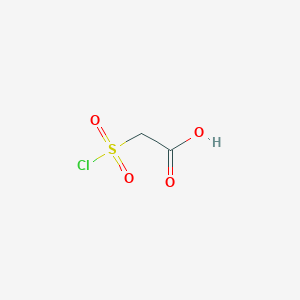

2-(Chlorosulfonyl)aceticacid

Description

Significance of the Chlorosulfonyl Moiety in Organic Synthesis

The chlorosulfonyl (-SO₂Cl) group is a powerful and versatile functional group in the realm of organic synthesis. Its significance stems from its high electrophilicity, making the sulfur atom highly susceptible to nucleophilic attack. arxada.com This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govrsc.org

Sulfonyl chlorides are key intermediates in organic reactions, serving as sources for various reactive species such as sulfenes and sulfonyl radicals. magtech.com.cn They react with a wide array of nucleophiles, including amines, alcohols, and carbanions, to create stable S-N, S-O, and S-C bonds, respectively. arxada.comguidechem.com This broad reactivity profile has made sulfonyl chlorides indispensable tools for chemists. For example, the well-known Burgess reagent, a mild and selective dehydrating agent, is synthesized using a chlorosulfonyl-containing compound, chlorosulfonyl isocyanate. arxada.comtcichemicals.com The conversion of primary sulfonamides back into highly reactive sulfonyl chlorides has been achieved using activating reagents, further highlighting their importance as powerful electrophiles for coupling with various nucleophiles. nih.gov

Role of α-Functionalized Carboxylic Acids in Chemical Transformations

α-Functionalized carboxylic acids, those with a functional group on the carbon atom adjacent to the carboxyl group, are pivotal intermediates in organic synthesis. Carboxylic acids are abundant and readily available from both biorenewable and petrochemical sources. nih.govresearchgate.net The presence of a functional group at the alpha position dramatically increases the synthetic utility of the carboxylic acid, allowing for a diverse range of chemical transformations.

These compounds serve as precursors to many other important classes of molecules. For instance, α-halo carboxylic acids are classic precursors for the synthesis of α-amino acids, α-hydroxy acids, and α,β-unsaturated acids. Modern catalytic methods, including metallaphotoredox catalysis, have further expanded the utility of α-functionalized carboxylic acids. princeton.eduacs.org These methods enable transformations such as alkylation, arylation, and amination under mild conditions. princeton.edu The functionalization of C-H bonds adjacent to azole rings can lead to the synthesis of α-functionalized carboxylic acids that are otherwise difficult to access. thieme-connect.com The strategic placement of a functional group at the alpha position provides a reactive handle for constructing complex molecular architectures, making these compounds highly valued in medicinal chemistry and materials science. princeton.edu

Historical Context of Related Sulfonyl Chlorides as Reactive Intermediates

The use of sulfonyl chlorides as reactive intermediates has a long and significant history in organic chemistry. Their utility was recognized early on for their ability to form stable sulfonamide linkages, a key structural motif in the first commercially available antibacterial drugs, the sulfa drugs, discovered in the 1930s. nih.gov This discovery marked a turning point in medicine and firmly established the importance of the sulfonamide functional group, and by extension, the sulfonyl chloride precursors.

Historically, the synthesis of sulfonyl chlorides involved harsh and often unselective reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂), which limited their application to simpler molecules. nih.gov Over the decades, milder and more selective methods for their preparation and reaction have been developed. Chlorosulfonyl isocyanate (CSI), discovered in 1956, emerged as a highly reactive and versatile reagent with two electrophilic sites, capable of participating in cycloaddition reactions and nucleophilic substitutions. arxada.comwikipedia.org This expanded the synthetic toolbox available to chemists. The reactions of sulfonyl chlorides with various unsaturated compounds, including alkenes and alkynes, have been extensively studied, leading to a wide range of applications in creating complex organic structures. magtech.com.cn Today, sulfonyl chlorides remain a cornerstone of organic synthesis, with ongoing research focused on developing new catalytic and more sustainable methods for their use. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCBFHLIIEWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 Chlorosulfonyl Acetic Acid and Its Esters

Synthetic Methodologies for Ethyl 2-(Chlorosulfonyl)acetate

Ethyl 2-(chlorosulfonyl)acetate is a significant reagent, and its synthesis has been approached through various routes, most notably via ethoxycarbonylmethanesulfonate intermediates or by direct esterification of the corresponding acid chloride.

Multi-Step Synthesis via Ethoxycarbonylmethanesulfonate Intermediates

A common and effective method for preparing ethyl 2-(chlorosulfonyl)acetate involves a two-step process starting from ethyl bromoacetate (B1195939). This pathway first generates a sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.

The initial step in this sequence is the reaction of ethyl bromoacetate with sodium sulfite (B76179) to yield sodium 2-ethoxy-2-oxoethanesulfonate. nih.gov In a typical procedure, a solution of ethyl bromoacetate in ethanol (B145695) is added dropwise to an aqueous solution of sodium sulfite at a controlled temperature of 18–20 °C. nih.gov Following the addition, the reaction mixture is heated to 50 °C for 30 minutes to ensure the completion of the reaction. nih.gov The resulting sodium 2-ethoxy-2-oxoethanesulfonate can be isolated from the reaction mixture. One method involves concentrating the mixture to dryness and then extracting the crude solid with a boiling mixture of acetic acid and ethyl acetate (B1210297). nih.gov Another approach involves evaporating the solvent after cooling and recrystallizing the residue from a mixture of ethyl acetate and acetic acid to obtain the product as a white solid. rsc.org

Reaction Table: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| Ethyl Bromoacetate | Sodium Sulfite | Water, Ethanol | 18-20 °C then 50 °C | 30 min | Sodium 2-Ethoxy-2-oxoethanesulfonate | 70% |

The second step involves the conversion of the intermediate, sodium 2-ethoxy-2-oxoethanesulfonate, into ethyl 2-(chlorosulfonyl)acetate using a chlorinating agent such as phosphorus(V) chloride (PCl₅). nih.govrsc.org The reaction is typically performed by mixing the sodium salt with PCl₅. The mixture is stirred, and the reaction is often exothermic. nih.gov To drive the reaction to completion, the mixture is warmed, for instance, on a steam bath for 45 minutes or refluxed until the evolution of hydrogen chloride gas ceases. nih.govrsc.org After the reaction, excess phosphorus(V) chloride and the byproduct phosphorus oxychloride (POCl₃) are removed, often by distillation under vacuum. nih.govrsc.org The crude ethyl 2-(chlorosulfonyl)acetate is then obtained, which can be purified further if necessary.

Reaction Table: Synthesis of Ethyl 2-(Chlorosulfonyl)acetate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Sodium 2-Ethoxy-2-oxoethanesulfonate | Phosphorus(V) Chloride | Stirred, then warmed on a steam bath for 45 min | Ethyl 2-(Chlorosulfonyl)acetate | Moderate |

Esterification of Chlorosulfonyl Acetyl Chloride

An alternative and more direct route to ethyl 2-(chlorosulfonyl)acetate is the esterification of chlorosulfonyl acetyl chloride. nih.gov This method involves reacting chlorosulfonyl acetyl chloride with absolute ethanol. The reaction is typically carried out in a solvent such as diethyl ether. nih.gov This direct esterification provides the target compound in a single step, with reported yields around 55%. nih.gov

Optimization of Reaction Conditions for Ester Synthesis

The synthesis of esters from acid chlorides and alcohols is a well-established reaction. libretexts.org The efficiency of this transformation can be influenced by several factors. The reaction is generally irreversible, which is an advantage over using a carboxylic acid. libretexts.org To prevent unwanted side reactions, particularly the hydrolysis of the highly reactive acid chloride, the reaction should be conducted under anhydrous conditions, using dried glassware and moisture-free solvents. libretexts.org The presence of a proton scavenger, such as pyridine (B92270), can also be beneficial in neutralizing the HCl produced during the reaction, though this is not always explicitly mentioned in the synthesis of ethyl 2-(chlorosulfonyl)acetate. libretexts.org

Synthesis of Methyl 2-(Chlorosulfonyl)acetate

Similar to its ethyl counterpart, methyl 2-(chlorosulfonyl)acetate can be synthesized through several methods. One common approach is the reaction of chlorosulfonylacetyl chloride with one equivalent of methanol. chemicalbook.com This direct esterification is analogous to the synthesis of the ethyl ester.

Alternative synthetic routes for methyl 2-(chlorosulfonyl)acetate include:

Chlorination of sodium methoxycarbonylmethanesulfonate: This method parallels the multi-step synthesis of the ethyl ester, using phosphorus(V) chloride as the chlorinating agent. chemicalbook.com

Direct chlorination of methyl thioglycolate: This provides another pathway to the target compound. chemicalbook.com

Methyl 2-(chlorosulfonyl)acetate is utilized in the synthesis of various biologically active molecules, including sultam analogs of β-lactams and certain sulfonamides. chemicalbook.comresearchgate.net

Theoretical Considerations in Synthesis Pathway Design

The design of synthetic pathways for 2-(chlorosulfonyl)acetic acid and its derivatives is guided by fundamental principles of chemical reactivity and the desired complexity of the final product. The presence of the highly reactive chlorosulfonyl group (-SO₂Cl) alongside a carboxylic acid or ester functionality necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity.

A primary theoretical consideration is the inherent reactivity of the chlorosulfonyl group, which is a potent electrophile. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. The design of any synthetic route must account for this high reactivity to prevent unwanted side reactions. For instance, in the synthesis of derivatives, the choice of solvent and temperature is critical. A non-nucleophilic solvent is often preferred, and reactions are typically conducted at low temperatures to control the reaction rate and enhance selectivity.

Another key consideration is the choice of starting materials. The synthesis of ethyl 2-(chlorosulfonyl)acetate has been achieved through different routes, each with its own set of theoretical underpinnings. One pathway involves the reaction of ethyl bromoacetate with sodium sulfite to form sodium ethoxycarbonylmethanesulfonate, which is then treated with phosphorus pentachloride (PCl₅) to yield the desired product. nih.gov This route relies on the nucleophilic substitution of the bromide by the sulfite anion, followed by the conversion of the resulting sulfonate salt to the sulfonyl chloride using a strong chlorinating agent. An alternative approach is the direct esterification of chlorosulfonyl acetyl chloride with ethanol. nih.gov This method is more direct but requires the prior synthesis of the highly reactive chlorosulfonyl acetyl chloride.

The design of more complex molecules incorporating the 2-(chlorosulfonyl)acetic acid moiety often involves multi-step syntheses where the timing of the introduction of the chlorosulfonyl group is a critical strategic decision. In some cases, it may be advantageous to introduce the sulfonyl chloride functionality at a late stage in the synthesis to avoid its decomposition or reaction during other transformations.

Green Chemistry Principles in Chlorosulfonyl Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chlorosulfonyl compounds to enhance sustainability, safety, and efficiency. researchgate.netcolab.wsresearchgate.net These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and the development of more energy-efficient processes.

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processes, particularly for reactions that are highly exothermic or involve hazardous reagents. worldscientific.com In the context of chlorosulfonyl compounds, continuous-flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. researchgate.netnih.gov

Furthermore, continuous-flow systems can be automated, allowing for the rapid synthesis of compound libraries for applications such as drug discovery. nih.gov For example, a chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride has been developed, showcasing increased selectivity at higher temperatures without the need for a catalyst. nih.gov The improved mixing under flow conditions was found to be a key factor in enhancing the chemoselectivity of the reaction. nih.gov The application of continuous-flow technology has also been reported for the synthesis of 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester. google.com

The table below summarizes the advantages of continuous-flow processes for the synthesis of related chlorosulfonyl esters.

| Feature | Advantage in Continuous-Flow Synthesis |

| Safety | Enhanced control over exothermic reactions, minimizing the risk of thermal runaways. researchgate.net |

| Efficiency | Shorter reaction times and higher throughput compared to batch processes. researchgate.net |

| Selectivity | Improved control over reaction parameters leads to higher chemoselectivity and reduced side products. nih.gov |

| Scalability | Easier to scale up from laboratory to industrial production. |

| Automation | Suitable for automated synthesis of compound libraries. nih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edujocpr.comwordpress.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comlibretexts.org

The synthesis of ethyl 2-(chlorosulfonyl)acetate can be analyzed from an atom economy perspective by comparing different synthetic routes. nih.gov

Route 1: From Ethyl Bromoacetate

This is a two-step process:

BrCH₂COOC₂H₅ + Na₂SO₃ → NaO₃SCH₂COOC₂H₅ + NaBr

NaO₃SCH₂COOC₂H₅ + PCl₅ → ClSO₂CH₂COOC₂H₅ + POCl₃ + NaCl

In this route, a significant portion of the atoms from the reactants (sodium sulfite in the first step, and phosphorus pentachloride in the second) end up as byproducts (sodium bromide, phosphorus oxychloride, and sodium chloride), which are considered waste. This leads to a lower atom economy.

Route 2: From Chlorosulfonyl Acetyl Chloride

This is a single-step esterification: ClSO₂CH₂COCl + C₂H₅OH → ClSO₂CH₂COOC₂H₅ + HCl

The table below provides a simplified comparison of the atom economy for the final step of each route.

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

| Route 1 (Step 2) | NaO₃SCH₂COOC₂H₅, PCl₅ | ClSO₂CH₂COOC₂H₅ | POCl₃, NaCl | Low |

| Route 2 | ClSO₂CH₂COCl, C₂H₅OH | ClSO₂CH₂COOC₂H₅ | HCl | Higher than Route 1 (Step 2) |

Designing synthetic pathways with a high atom economy is a key goal in green chemistry. chemrxiv.org This often involves favoring addition and rearrangement reactions over substitution and elimination reactions, as the former inherently incorporate all reactant atoms into the product. scranton.edu For the synthesis of 2-(chlorosulfonyl)acetic acid and its esters, further research into catalytic methods and alternative reaction pathways could lead to more atom-economical and sustainable processes.

Reactivity and Reaction Mechanisms of 2 Chlorosulfonyl Acetic Acid Derivatives

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms. This makes it an excellent electrophile, susceptible to attack by various nucleophiles. The most common reactions involve the displacement of the chloride ion, which is an excellent leaving group, to form stable sulfur-nucleophile bonds. This reactivity is the foundation for the synthesis of a wide array of sulfonamides and related compounds. organic-chemistry.orgcbijournal.com

A key reaction of 2-(chlorosulfonyl)acetic acid derivatives is their condensation with anilines to produce arylsulfamoylacetic acid esters. Ethyl 2-(chlorosulfonyl)acetate serves as a common starting material for this transformation. The reaction proceeds via a nucleophilic attack of the amine group of the aniline (B41778) on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen atom of the aniline attacking the sulfur atom, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a base such as triethylamine (B128534), to yield the final N-arylsulfamoyl acetate (B1210297) product. This reaction is typically efficient, providing the desired esters in high yields. nih.gov

Reaction Scheme:

A study detailing the synthesis of microtubule-targeted anticancer agents utilized this reaction as a key step. The condensation of ethyl 2-(chlorosulfonyl)acetate with various anilines was conducted in the presence of triethylamine in dichloromethane (B109758) (DCM), affording the corresponding arylsulfamoylacetic acid ethyl esters in high yields. nih.gov

| Aniline Reactant | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Various substituted anilines | Ethyl arylsulfamoylacetic acid esters | Triethylamine, Dichloromethane (DCM) | High | nih.gov |

The reaction with anilines is a specific example of a broader class of reactions: the synthesis of sulfonamides from amines. cbijournal.com The general method involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com Derivatives of 2-(chlorosulfonyl)acetic acid are effective reagents for this purpose, allowing for the introduction of a sulfamoyl-acetic acid moiety into a molecule.

The high reactivity of the sulfonyl chloride group allows for reactions with a wide range of primary and secondary amines, including aliphatic and aromatic variants, to produce the corresponding N-substituted sulfonamides. organic-chemistry.org The choice of solvent and base can be optimized to achieve high yields and purity. mdpi.com

The scope of the sulfonamide formation reaction using 2-(chlorosulfonyl)acetic acid derivatives is generally broad, accommodating a variety of amine nucleophiles. nih.gov The reaction is robust and proceeds rapidly with most primary and secondary amines. nih.gov

Substrate Scope : The reaction is compatible with a diverse set of anilines and other primary and secondary amines. Both electron-rich and electron-deficient anilines can be used, although their nucleophilicity may affect reaction rates. Sterically hindered amines may react more slowly but can often be converted to the desired sulfonamide under appropriate conditions. rsc.org

Selectivity : In molecules with multiple nucleophilic sites, the high reactivity of the sulfonyl chloride towards amines generally allows for good chemoselectivity. Primary amines are typically more reactive than secondary amines, which are in turn more reactive than alcohols. cbijournal.com This predictable selectivity is valuable in the synthesis of complex molecules. However, in cases of competing nucleophiles of similar reactivity, protection strategies may be necessary.

Intramolecular Cyclization Reactions

Beyond simple substitution, derivatives of 2-(chlorosulfonyl)acetic acid can be precursors to molecules that undergo intramolecular cyclization. These reactions leverage the functional groups on the acetic acid backbone and the sulfonamide moiety to form various heterocyclic structures.

While direct intramolecular cyclization of a 2-(chlorosulfonyl)acetic acid derivative to a cyclic sulfamoyl acetamide (B32628) ester is a specific transformation, the underlying principles are well-established in organic chemistry. Such a reaction would require a precursor molecule containing both a sulfonamide and an appropriately positioned nucleophile that can attack the ester group to form a cyclic amide (lactam).

For instance, a derivative such as N-(2-aminoethyl)sulfamoylacetic acid ethyl ester could theoretically undergo intramolecular cyclization. In this hypothetical case, the terminal primary amine could act as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This would lead to the formation of a six-membered cyclic sulfamoyl acetamide, with the elimination of ethanol (B145695). Such cyclizations are often promoted by heat or catalysis.

| Starting Material | Product | Reaction Type |

|---|---|---|

| N-(2-aminoethyl)sulfamoylacetic acid ethyl ester | A cyclic sulfamoyl acetamide (piperazinone derivative) | Intramolecular Aminolysis/Lactamization |

The sulfonamide derivatives of acetic acid can be elaborated into precursors for various ring-closing reactions, particularly ring-closing metathesis (RCM), to form complex heterocyclic systems. wikipedia.org RCM is a powerful method for forming cyclic alkenes from diene precursors using ruthenium-based catalysts. organic-chemistry.org

For example, a sulfonamide derived from 2-(chlorosulfonyl)acetic acid could be functionalized with two terminal alkene chains. Subsequent treatment with a Grubbs catalyst would initiate ring-closing metathesis to form a macrocyclic or medium-sized heterocyclic ring containing both a sulfonamide and an acetic acid derivative moiety.

In a specific example of a related system, a protocol for the synthesis of thiazocine-2-acetic acid derivatives was developed using RCM. nih.gov A precursor containing an N-allyl sulfonamide and another tethered olefinic site underwent cyclization to yield an eight-membered thiazocine ring system. This demonstrates how the sulfonamide framework, derived from a sulfonyl chloride, can be integrated into precursors for powerful ring-closing reactions to generate diverse heterocyclic structures. nih.gov Similarly, intramolecular hydroamination of sulfonamides containing an alkyne group has been used to synthesize 2,3-dihydropyrroles, showcasing another pathway to heterocyclic systems from sulfonamide derivatives. rsc.org

Specific Cyclizations such as Sulfocoumarin-3-carboxylate Formation

Derivatives of 2-(chlorosulfonyl)acetic acid are valuable precursors in the synthesis of heterocyclic compounds, notably sulfocoumarins (1,2-benzoxathiine-2,2-dioxide derivatives). The formation of the sulfocoumarin ring system can be achieved through intramolecular cyclization reactions. For instance, the reaction of a 2-bromobenzenesulfonyl chloride with a phenol (B47542) derivative can lead to an intermediate that, upon palladium-catalyzed cyclization, forms the core sulfocoumarin structure. mdpi.com While this illustrates a general strategy for sulfocoumarin synthesis, the direct use of 2-(chlorosulfonyl)acetic acid derivatives involves the reactivity of both the chlorosulfonyl and the acetic acid moieties. The process typically involves an initial reaction of the sulfonyl chloride with a phenol to form a sulfonate ester. Subsequent intramolecular reaction, often involving the activated α-carbon of the acetic acid portion, leads to the cyclized product. The specific conditions for these cyclizations, such as the choice of base and solvent, are critical for achieving high yields and preventing side reactions.

Transformations of the Carboxyl Group and its Esters

The carboxylic acid functional group and its ester derivatives in molecules containing the 2-(chlorosulfonyl)acetic acid backbone are key sites for chemical modification.

The hydrolysis of esters of 2-(chlorosulfonyl)acetic acid to the corresponding carboxylic acid is a fundamental transformation. libretexts.org This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically performed by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ntu.edu.sg A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ntu.edu.sg Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. ntu.edu.sg To drive the equilibrium towards the products, a large excess of water is used. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a stable carboxylate salt. libretexts.orgmasterorganicchemistry.com The mechanism starts with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the alkoxide or another hydroxide ion. An acidic workup is required in a subsequent step to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.orgmasterorganicchemistry.com

| Hydrolysis Condition | Reagents | Key Features |

| Acid-Catalyzed | Dilute strong acid (e.g., H₂SO₄, HCl), excess H₂O, heat | Reversible reaction; equilibrium driven by excess water. libretexts.orglibretexts.org |

| Base-Promoted | Strong base (e.g., NaOH), H₂O, heat | Irreversible reaction; forms a carboxylate salt. libretexts.orgmasterorganicchemistry.com |

The carboxylic acid group of 2-(chlorosulfonyl)acetic acid and its derivatives can be converted into a variety of other functional groups, expanding its synthetic utility. Standard organic transformations can be applied to this moiety. For example, carboxylic acids can be converted into more reactive acyl chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org These acyl chlorides are versatile intermediates that can be readily converted into other derivatives.

Condensation reactions with amines or alcohols are common pathways for derivatization. libretexts.orgck12.org The direct reaction of the carboxylic acid with an amine to form an amide is possible but often requires high temperatures or the use of coupling agents to facilitate the reaction. libretexts.orghighfine.com Similarly, esterification can be achieved through various methods, including the Fischer esterification with an alcohol under acidic catalysis. libretexts.orgmsu.edu These transformations allow for the introduction of diverse structural elements onto the acetic acid portion of the molecule.

Reactivity at the α-Carbon Position

The α-carbon of 2-(chlorosulfonyl)acetic acid and its derivatives is activated by the adjacent electron-withdrawing sulfonyl and carbonyl groups. This activation makes the α-protons acidic and facilitates the formation of a nucleophilic enolate.

The acidity of the α-hydrogens allows for deprotonation by a suitable base to form an enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile, stabilized by resonance delocalization of the negative charge onto the oxygen atoms of both the carbonyl and sulfonyl groups. masterorganicchemistry.com The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation, preventing side reactions. libretexts.orgmnstate.edu

Once formed, these enolates can participate in various condensation reactions, which are powerful tools for carbon-carbon bond formation. youtube.com For example, they can react with aldehydes or ketones in aldol-type reactions or with other esters in Claisen-type condensations. The presence of the strongly electron-withdrawing sulfonyl group significantly enhances the stability of the enolate intermediate, influencing the reactivity and outcome of these condensation reactions. masterorganicchemistry.com

| Reaction Type | Electrophile | General Product |

| Aldol-Type Reaction | Aldehyde or Ketone | β-Hydroxy sulfonyl ester/acid |

| Claisen-Type Condensation | Ester | β-Keto sulfonyl ester/acid |

| Alkylation | Alkyl Halide | α-Alkyl sulfonyl ester/acid |

The acidity of the α-carbon is also exploited in olefination reactions, such as the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of a compound with an active methylene (B1212753) group (like the α-carbon in 2-(chlorosulfonyl)acetic acid derivatives) with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgslideshare.net

The mechanism proceeds via the formation of the enolate, which then acts as a nucleophile, adding to the carbonyl group of the aldehyde or ketone. organic-chemistry.org The resulting aldol-type adduct subsequently undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated product. slideshare.net The strong electron-withdrawing nature of the sulfonyl and carboxyl groups facilitates both the initial deprotonation and the final elimination step. wikipedia.org When a carboxylic acid derivative is used in the presence of pyridine (B92270), the condensation can be followed by decarboxylation in what is known as the Doebner modification. organic-chemistry.org This reactivity provides a direct route to vinyl sulfonyl compounds, which are valuable synthetic intermediates. nih.govmdpi.com

General Mechanistic Principles in Sulfonyl Chloride Chemistry

The reactivity of sulfonyl chlorides, including derivatives of 2-(chlorosulfonyl)acetic acid, is governed by the chemical nature of the sulfonyl group. These compounds serve as precursors for a variety of transformations that can proceed through different mechanistic pathways, primarily radical and ionic mechanisms. The specific pathway is often dictated by the reaction conditions, including the presence of initiators, catalysts, and the nature of the reacting substrates.

Radical Mechanisms in Sulfonyl Compound Transformations

Sulfonyl compounds are effective precursors for generating sulfonyl radicals, which are key intermediates in various synthetic transformations. dntb.gov.ua The generation of these radicals can be achieved through methods like electrochemical redox reactions or photoredox catalysis. dntb.gov.uaacs.org Once formed, sulfonyl radicals participate in reactions such as cyclizations, fluoroalkylation, and additions to unsaturated systems. dntb.gov.uanih.gov

A significant reaction involving sulfonyl radicals is their fragmentation through β-elimination. nih.gov For instance, an α-sulfonamidoyl radical, generated from the cyclization of an N-alkenylsulfonamide, can eliminate a sulfonyl radical to form an imine. nih.gov This process demonstrates the utility of sulfonyl groups in radical-mediated bond-forming and cleavage reactions. nih.gov The general scheme for such a transformation can be seen in the radical cyclization of ene sulfonamides, which produces polycyclic imines. nih.gov

The synthetic utility of sulfonyl radicals is expanding, with modern approaches focusing on photoredox activation of precursors like sulfonyl chlorides and sulfone-substituted tetrazoles to generate these reactive intermediates. acs.org These radicals can then be trapped by electron-deficient olefins, leading to the formation of new carbon-sulfur bonds. acs.org

Table 1: Examples of Sulfonyl Radical Transformations

| Radical Precursor | Generation Method | Radical Intermediate | Subsequent Reaction Type | Product Class | Reference |

|---|---|---|---|---|---|

| Sulfonyl hydrazides | Electrochemical oxidation/reduction | Sulfonyl radical (RSO₂•) | Cyclization | Sulfur-containing heterocycles | dntb.gov.ua |

| Ene sulfonamides | Tin hydride mediated cyclization | α-sulfonamidoyl radical | β-fragmentation | Polycyclic imines | nih.gov |

| Sulfone tetrazoles | Iridium photoredox catalysis | Sulfonyl radical (RSO₂•) | Coupling with olefins | Dialkyl sulfones | acs.org |

| Sulfonyl chlorides | Photoredox activation | Sulfonyl radical (RSO₂•) | Cross-coupling | Sulfonamides and sulfones | acs.org |

Ionic Mechanisms in Sulfonamide Synthesis

The most common reaction of sulfonyl chlorides, including 2-(chlorosulfonyl)acetic acid, is the synthesis of sulfonamides through a reaction with primary or secondary amines. cbijournal.com This transformation typically proceeds via a nucleophilic acyl substitution mechanism. openstax.org The mechanism involves two main steps: the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. masterorganicchemistry.comchemistrysteps.com

This process begins with the amine's lone pair of electrons attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate is generally unstable and collapses by reforming the sulfur-oxygen double bond and expelling the most stable leaving group, which is the chloride ion. masterorganicchemistry.comyoutube.com A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. cbijournal.comchemistrysteps.com

The reactivity in this process is influenced by several factors. The electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine are key determinants of the reaction rate. cbijournal.comlibretexts.org Electron-withdrawing groups on the aryl ring of an arenesulfonyl chloride increase its reactivity, while electron-donating groups decrease it. libretexts.org

Table 2: General Steps in Ionic Sulfonamide Synthesis

| Step | Description | Key Features | Reference |

|---|---|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. | Formation of a new S-N bond. The hybridization of the sulfur atom changes from sp² to sp³. | openstax.org |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed, containing a negatively charged oxygen and a positively charged nitrogen. | This intermediate is typically high in energy and short-lived. | youtube.com |

| 3. Elimination of Leaving Group | The tetrahedral intermediate collapses. The sulfur-oxygen double bond is reformed, and the chloride ion (Cl⁻) is expelled as the leaving group. | Chloride is an excellent leaving group due to its stability as an anion. This step is typically fast. | masterorganicchemistry.com |

| 4. Deprotonation | A base (often a second equivalent of the amine or an added base like pyridine) removes a proton from the nitrogen atom. | This step neutralizes the product and generates the final sulfonamide and an ammonium (B1175870) salt. | chemistrysteps.com |

Role of Catalysts in Reaction Pathways

Catalysts play a crucial role in directing the reaction pathways of sulfonyl chlorides, influencing both the rate and selectivity of radical and ionic transformations.

In radical reactions, transition metal complexes and photocatalysts are commonly employed. acs.orgmagtech.com.cn For example, copper-based catalysts have been used in the sulfonylation/cyclization of alkynes with sulfonyl chlorides. dntb.gov.ua Visible-light photoredox catalysis, using iridium or ruthenium complexes, has emerged as a powerful tool for generating sulfonyl radicals from various precursors under mild conditions. acs.org Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) have also been developed for the photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts. acs.org

In ionic reactions, particularly sulfonamide synthesis, the most common "catalysts" are bases like pyridine or triethylamine, which act as proton scavengers to neutralize the HCl byproduct. cbijournal.comchemistrysteps.com However, true catalytic systems are also being developed. Lewis acids such as bismuth(III) salts can activate thionyl chloride for the preparation of aryl sulfinyl chlorides from electron-rich aromatic compounds. researchgate.net For the synthesis of sulfonamides from the less reactive sulfonyl fluorides, calcium triflimide has been used as a Lewis acid catalyst to activate the S-F bond towards nucleophilic attack by amines. researchgate.net

Table 3: Catalysts in Sulfonyl Chloride Chemistry

| Catalyst Type | Specific Example(s) | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Photocatalyst | Iridium complexes, Ruthenium complexes, Potassium poly(heptazine imide) | Radical Generation | Facilitates single-electron transfer (SET) under visible light to generate sulfonyl radicals. | acs.orgacs.org |

| Transition Metal | Copper(I) and Copper(II) complexes | Radical Addition/Cyclization | Initiates radical formation and can stabilize transient radical intermediates. | dntb.gov.uamagtech.com.cn |

| Base | Pyridine, Triethylamine (TEA) | Ionic (Sulfonamide Synthesis) | Acts as a proton scavenger, neutralizing HCl byproduct and driving the reaction to completion. | cbijournal.comchemistrysteps.com |

| Lewis Acid | Bismuth(III) salts (BiCl₃), Calcium triflimide [Ca(NTf₂)₂] | Ionic (Sulfonylation, Sulfonamide Synthesis) | Activates the sulfonyl halide (e.g., SOCl₂, RSO₂F) by coordinating to an electronegative atom, increasing the electrophilicity of the sulfur center. | researchgate.net |

Kinetic Analysis of Reaction Steps

Kinetic studies of reactions involving sulfonyl chlorides, such as hydrolysis and solvolysis, provide fundamental insights into their reaction mechanisms. osti.govmdpi.com These analyses help to elucidate the nature of the transition state and the factors influencing reaction rates. The hydrolysis of aromatic sulfonyl chlorides has been shown to follow a bimolecular nucleophilic substitution (SN2) mechanism for both neutral and alkaline conditions. cdnsciencepub.comrsc.org

Rate coefficients and activation parameters (enthalpy and entropy of activation) determined from these studies support an SN2 pathway. rsc.org For example, in the alkaline hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates correlate well with the Hammett equation, yielding a positive ρ-value, which indicates that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. rsc.org

Kinetic solvent isotope effects (KSIE), such as the ratio of rate constants in H₂O versus D₂O (kH₂O/kD₂O), are also valuable mechanistic probes. For the solvolysis of sulfonyl chlorides, KSIE values are typically in the range of 1.4 to 1.8, which is consistent with a mechanism where the nucleophilic attack by water is part of the rate-determining step. mdpi.com The application of the extended Grunwald-Winstein equation further helps to quantify the sensitivity of the solvolysis rates to both solvent nucleophilicity and solvent ionizing power, providing additional support for a concerted SN2 process. mdpi.comnih.gov

Table 4: Kinetic Data for Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Substituent | Reaction Type | Rate Constant (k) | Hammett ρ-value | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| p-NO₂ | Alkaline Hydrolysis | Relatively high | +1.564 | SN2 | rsc.org |

| m-NO₂ | Alkaline Hydrolysis | Intermediate-high | |||

| H | Alkaline Hydrolysis | Baseline | |||

| p-CH₃ | Alkaline Hydrolysis | Relatively low |

Structural Diversification and Derivative Chemistry

Design and Synthesis of Advanced Sulfonamide Analogues

A key application of 2-(chlorosulfonyl)acetic acid derivatives is in the synthesis of advanced sulfonamide analogues. Research has focused on modifying these structures to achieve specific chemical properties.

A notable synthetic pathway begins with the ethyl ester of 2-(chlorosulfonyl)acetic acid, namely ethyl 2-(chlorosulfonyl)acetate. This compound serves as a direct precursor for producing a series of (E)-N-aryl-2-arylethenesulfonamides. The initial step involves the condensation of ethyl 2-(chlorosulfonyl)acetate with various substituted anilines. This reaction, typically conducted in the presence of a base like triethylamine (B128534), yields arylsulfamoylacetic acid ethyl esters. nih.gov

Subsequent hydrolysis of these esters using an aqueous base, such as 10% sodium hydroxide (B78521), affords the corresponding arylsulfamoylacetic acids. nih.gov These intermediates are then reacted with aromatic aldehydes in a Knoevenagel-type condensation to generate the target (E)-N-aryl-2-arylethenesulfonamides. The diversity of this library of compounds is achieved by varying the substituents on both the aniline (B41778) and the aromatic aldehyde used in the synthesis. nih.gov

Below is a table showcasing examples of synthesized N-Aryl-2-arylethenesulfonamide analogues, highlighting the modifications made to the aryl substituents.

| Compound ID | N-Aryl Group | 2-Aryl Group |

| 6a | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl |

| 6j | 3-Nitrophenyl | 3,4,5-Trimethoxyphenyl |

| 6t | 3-Amino-4-methoxyphenyl | 2,4,6-Trimethoxyphenyl |

| 6u | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl |

This table is interactive and represents a selection of analogues synthesized to demonstrate structural diversity.

The synthetic schemes for N-Aryl-2-arylethenesulfonamides also incorporate methods for introducing a variety of functional groups to further diversify the resulting structures. For instance, nitro groups can be readily introduced by using nitrated anilines as starting materials. nih.gov These nitro-substituted arylethenesulfonamides can then be chemically reduced to their corresponding amino analogues. This reduction is commonly achieved using reagents such as sodium hydrosulfite or iron powder in an acidic medium. nih.gov This nitro-to-amino conversion demonstrates a practical method for installing a reactive amino group, which can be used for further derivatization, thereby expanding the chemical space of the synthesized compounds. nih.gov

Synthesis of Cyclic Sulfonamide Derivatives

Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds. nih.govenamine.net The bifunctional nature of 2-(chlorosulfonyl)acetic acid, with its electrophilic sulfonyl chloride and nucleophilic-ready carboxylate group, makes it a plausible precursor for the synthesis of certain sultam structures, particularly through intramolecular cyclization pathways after initial reaction with a suitable bifunctional molecule.

While direct synthesis of sultams from 2-(chlorosulfonyl)acetic acid is not prominently detailed in the cited literature, general synthetic strategies for cyclic sulfonamides often involve intramolecular reactions. For example, a common approach involves the cyclization of a sulfonamide that has a suitable leaving group on its alkyl chain. nih.gov Other established methods include starting from commercially available cyclic structures like saccharin (B28170) and modifying them, or employing strategies such as ring-closing metathesis and intramolecular Heck reactions on specifically designed precursors. nih.govorganic-chemistry.org For instance, a series of cyclic sulfonamide derivatives were synthesized starting from saccharin, which was alkylated and then rearranged to form an intermediate that could be further modified. nih.gov Another approach involves the [2+2] cycloaddition between sulfonyl chlorides and imines to form highly strained four-membered β-sultams. organic-chemistry.org

Exploration of Polyfunctional Chlorosulfonyl Compounds

Polyfunctional compounds are molecules that contain multiple reactive centers. 2-(Chlorosulfonyl)acetic acid is itself a bifunctional building block, possessing two distinct and reactive functional groups. fiveable.me This characteristic allows it to be a theoretical starting point for constructing larger, more complex molecules with multiple functionalities. For example, the carboxylic acid can be used as a handle to link the molecule to a larger scaffold, while the sulfonyl chloride remains available for reaction with an amine or other nucleophile.

The creation of molecules containing multiple chlorosulfonyl groups is an area of interest for creating cross-linking agents or building blocks for dendrimers and complex polymers. The synthesis of such compounds typically involves the direct chlorosulfonation of aromatic compounds that possess multiple activated positions. While 2-(chlorosulfonyl)acetic acid is an aliphatic sulfonyl chloride, its carboxylic acid function could potentially be used to assemble multiple units. For instance, one could envision a scenario where a central core molecule with multiple hydroxyl or amino groups is reacted with 2-(chlorosulfonyl)acetic acid via ester or amide linkages, thereby generating a new polyfunctional molecule where each branch terminates in a chlorosulfonyl group. However, specific examples of this strategy for creating polyfunctional chlorosulfonyl compounds using 2-(chlorosulfonyl)acetic acid as the primary building block are not extensively documented in the available literature.

Applications As Synthetic Building Blocks

Intermediate in the Construction of Complex Organic Molecules

The dual reactivity of 2-(chlorosulfonyl)acetic acid allows it to serve as a linchpin in the assembly of intricate molecular architectures. Its sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols, while the carboxylic acid group can participate in a variety of condensation and coupling reactions.

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division. nih.govmdpi.comtubintrain.eu These agents are broadly classified as stabilizers, which prevent microtubule disassembly, or destabilizers, which inhibit their formation. nih.govtubintrain.eumdpi.com

A notable application of a derivative of 2-(chlorosulfonyl)acetic acid is in the synthesis of novel (E)-N-aryl-2-arylethenesulfonamides, which have shown potent cytotoxicity against a range of cancer cell lines, including drug-resistant variants. nih.gov In a multi-step synthesis, ethyl 2-(chlorosulfonyl)acetate serves as a key starting material. The synthetic pathway involves the following key transformations:

Sulfonamide Formation: Ethyl 2-(chlorosulfonyl)acetate is reacted with various anilines to produce arylsulfamoylacetic acid ethyl esters. nih.gov

Hydrolysis: The resulting esters are hydrolyzed to form the corresponding arylsulfamoylacetic acids. nih.gov

Knoevenagel Condensation: These acids then undergo a Knoevenagel condensation with aromatic aldehydes to yield the target (E)-N-aryl-2-arylethenesulfonamides. nih.gov

One compound from this series, (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide, demonstrated significant tumor size reduction in nude mice xenograft models, highlighting its potential as an in vivo anticancer agent. nih.gov

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net 2-(Chlorosulfonyl)acetic acid is a prime precursor for this reaction, enabling the introduction of an acetic acid moiety alongside the sulfonamide group.

Recent research has highlighted the use of amino acids as versatile precursors for synthesizing bioactive sulfonamides, valued for their chirality, diverse side chains, and biological relevance. nih.govresearchgate.net The fundamental reaction mechanism involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, such as a sulfonyl chloride, to form the sulfonamide bond. nih.gov This approach provides a platform for creating sulfonamides with tailored structures and diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.net

Role in Medicinal Chemistry Research (as a synthetic intermediate for novel compound classes)

The presence of both a reactive chlorine atom and a sulfonic acid group makes compounds like 2-(chlorosulfonyl)acetic acid valuable in medicinal chemistry for the discovery of new drugs. nih.govnih.gov Its utility is demonstrated in the synthesis of novel (E)-N-aryl-2-arylethenesulfonamides, which act as potent microtubule-targeted anticancer agents. nih.gov The synthesis begins with the condensation of ethyl 2-(chlorosulfonyl)acetate with various anilines, forming key intermediates that are further elaborated into the final bioactive compounds. nih.gov This strategy allows for the systematic modification of different parts of the molecule to explore structure-activity relationships and optimize anticancer potency. nih.gov

Potential in Catalyst Design and Functional Material Preparation

While direct applications of 2-(chlorosulfonyl)acetic acid in catalyst design are not extensively documented, its structural motifs are highly relevant to the field. The sulfonyl chloride group is a precursor to the sulfonic acid group, which is a key functional component in solid acid catalysts.

Solid acid catalysts are increasingly replacing liquid mineral acids in industrial processes due to their reduced corrosivity, reusability, and environmental benefits. mdpi.com Sulfonic acid-functionalized materials, particularly those based on inorganic supports like silica, zirconia, or titania, are of significant interest. mdpi.comuq.edu.au

The preparation of these materials often involves the introduction of sulfonic acid groups onto the surface of the support. Common methods and precursors include:

Direct Sulfonation: Using agents like chlorosulfonic acid to directly functionalize supports such as titanium dioxide (TiO2). mdpi.com

Grafting: Employing organosilane precursors like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). This involves grafting the thiol-containing precursor onto a support (e.g., mesoporous silica) followed by oxidation of the thiol (-SH) group to a sulfonic acid (-SO3H) group, often using hydrogen peroxide. mdpi.com

These sulfonic acid-functionalized materials have proven to be effective catalysts in various organic reactions, such as esterification, alkylation, and the synthesis of biscoumarin derivatives. mdpi.comresearchgate.net The versatility of precursors like chlorosulfonic acid in creating these catalysts underscores the potential of 2-(chlorosulfonyl)acetic acid as a building block for novel functional materials. mdpi.comsid.ir

Computational and Theoretical Investigations

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(chlorosulfonyl)acetic acid. These methods model the electronic structure to predict reactivity and reaction outcomes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. uzh.chtu-braunschweig.de It is particularly useful for mapping out potential reaction pathways for compounds like 2-(chlorosulfonyl)acetic acid, which possesses two reactive functional groups: a sulfonyl chloride and a carboxylic acid.

DFT calculations can elucidate the mechanisms of various reactions. For instance, studies on the decomposition of acetic acid on metal surfaces have used DFT to map the energy landscape for different reaction pathways, such as decarboxylation and decarbonylation. aps.org A similar approach for 2-(chlorosulfonyl)acetic acid would involve modeling its reactions with common nucleophiles. Sulfonyl chlorides are known to react with water, alcohols, and amines to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.orgmolport.com DFT can be employed to model these transformations, identifying the most energetically favorable routes.

For example, a DFT study could compare a stepwise reaction mechanism involving a tetrahedral intermediate with a concerted mechanism. The calculations would determine the energies of reactants, intermediates, transition states, and products, providing a comprehensive energy profile for each potential pathway. frontiersin.org

Table 1: Illustrative Reaction Pathways for 2-(Chlorosulfonyl)acetic acid Amenable to DFT Study

| Reactant | Nucleophile | Potential Product | Reaction Type |

| 2-(Chlorosulfonyl)acetic acid | Water (H₂O) | 2-Sulfoacetic acid | Hydrolysis |

| 2-(Chlorosulfonyl)acetic acid | Methanol (CH₃OH) | Methyl 2-(chlorosulfonyl)acetate | Esterification |

| 2-(Chlorosulfonyl)acetic acid | Ammonia (NH₃) | 2-(Aminosulfonyl)acetic acid | Sulfonamide formation |

This table represents hypothetical reaction pathways that can be investigated using DFT to determine their feasibility and mechanisms.

A critical aspect of studying reaction mechanisms is the characterization of transition states and the calculation of activation energies (Ea). The transition state is the highest-energy structure along the reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. libretexts.org The activation energy is the energy difference between the reactants and the transition state. libretexts.org

Computational methods like DFT can locate the geometry of transition states and calculate their energies. This information is vital for understanding reaction kinetics, as a higher activation energy corresponds to a slower reaction rate. The Arrhenius equation mathematically describes this relationship between the rate constant (k), activation energy, and temperature. fsu.eduopentextbc.ca

For 2-(chlorosulfonyl)acetic acid, calculations would focus on the transition states for reactions at the sulfonyl chloride group. For example, the reaction with an amine to form a sulfonamide would proceed through a transition state where the nitrogen-sulfur bond is partially formed and the sulfur-chlorine bond is partially broken. By calculating the energy of this transition state relative to the reactants, the activation energy for sulfonamide formation can be determined. Comparing the activation energies for competing reaction pathways allows chemists to predict the major product under specific conditions. fsu.eduma.edu

Table 2: Conceptual Activation Energies for Competing Reactions

| Reaction | Hypothetical Activation Energy (kJ/mol) | Implication |

| Hydrolysis of Sulfonyl Chloride | 60-80 | Moderate barrier; reaction proceeds at a measurable rate. |

| Aminolysis of Sulfonyl Chloride | 40-60 | Lower barrier suggests this reaction may be faster than hydrolysis. |

| Esterification of Carboxylic Acid | 80-100 | Higher barrier indicates this reaction is likely slower without a catalyst. |

Note: These are representative values to illustrate the concept. Actual values for 2-(chlorosulfonyl)acetic acid would need to be determined through specific quantum chemical calculations.

Molecular Modeling of Interactions with Biological Targets

While 2-(chlorosulfonyl)acetic acid is a reactive building block, its derivatives, particularly sulfonamides, often exhibit biological activity. Molecular modeling techniques are essential for designing these derivatives and understanding their interactions with biological targets like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a target, typically a protein receptor. nih.govresearchgate.net This method is crucial in structure-based drug design. For derivatives of 2-(chlorosulfonyl)acetic acid, such as sulfonamides synthesized by reacting it with various amines, docking studies can predict how these new molecules might bind to the active site of an enzyme or a receptor. ekb.egnih.gov

The process involves generating numerous possible binding poses of the ligand within the protein's binding site and then using a scoring function to rank them. qut.edu.au The highest-ranked poses represent the most likely binding modes. These studies can guide the synthesis of new derivatives by suggesting modifications that could enhance binding to a specific biological target. For example, docking might reveal an empty pocket in the binding site where adding a specific chemical group to the ligand could form a favorable interaction, thereby improving its inhibitory activity. nih.gov

Beyond predicting the binding pose, molecular docking and more advanced simulations can provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex. Binding affinity refers to the strength of the interaction, which is critical for a drug's potency.

These computational models can identify key interactions such as:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups in sulfonamides) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic interactions: Occur between nonpolar parts of the ligand and nonpolar residues in the protein, often driving the binding process. digitellinc.comh1.co

Ionic interactions (salt bridges): Formed between charged groups on the ligand (like a deprotonated carboxylic acid) and oppositely charged residues on the protein.

By analyzing these interactions for a series of derivatives, researchers can build a structure-activity relationship (SAR) model. This model helps explain why certain derivatives are more active than others and provides a rational basis for designing more effective compounds. nih.gov

Prediction of Chemical Behavior under Varied Conditions

Computational chemistry can also be used to predict how the chemical behavior of 2-(chlorosulfonyl)acetic acid might change under different environmental conditions, such as variations in solvent or pH.

The reactivity of the sulfonyl chloride group is highly dependent on the reaction environment. For instance, in the presence of water or other protic solvents, solvolysis is a likely reaction pathway. cdnsciencepub.com Computational models can incorporate solvent effects, often using continuum solvation models, to predict how the reaction rates and pathways might differ between, for example, a polar protic solvent and a nonpolar aprotic solvent. researchwithnj.com

Furthermore, the carboxylic acid moiety is pH-sensitive. At physiological pH, it will likely exist in its deprotonated carboxylate form. This change in protonation state can significantly alter the molecule's reactivity, solubility, and its potential to interact with biological targets. DFT calculations can predict the pKa of the carboxylic acid group, providing crucial information about its likely state in different environments. This is essential for predicting its behavior in both chemical synthesis and biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.